molecular formula C20H22N2O5S B2819009 Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate CAS No. 1008012-65-4

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate

Cat. No.: B2819009
CAS No.: 1008012-65-4
M. Wt: 402.47
InChI Key: DGXUCFYCDUATRH-UHFFFAOYSA-N
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Description

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is a synthetic organic compound featuring a pyrrolidine core substituted with a tosyl (p-toluenesulfonyl) group at the 1-position. The molecule integrates a carboxamide linkage connecting the pyrrolidine ring to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXUCFYCDUATRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tosylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Transamidation Reactions

The tosylpyrrolidine carboxamide moiety undergoes transamidation under mild conditions. Key findings include:

  • Substrate : Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate or analogs.

  • Conditions : 0.5–0.6 equivalents of (NH₄)₂CO₃ as an ammonia source, DMSO solvent, 25–40°C, 6–36 hours.

  • Mechanism : Ammonium carbonate displaces the tosylpyrrolidine group via nucleophilic acyl substitution.

  • Outcomes :

    SubstrateProductYield (%)ConditionsSource
    3-Methyl-N-phenyl-N-tosylbenzamide3-Methylbenzamide9125°C, 6 hours
    4-Methyl-N-phenyl-N-tosylbenzamide4-Methylbenzamide9725°C, 6 hours

Higher temperatures (>40°C) reduce yields due to side reactions or decomposition .

Hydrolysis of the Benzoate Ester

The methyl ester undergoes hydrolysis to form the carboxylic acid derivative:

  • Acidic Hydrolysis : HCl (conc.) in THF/water (1:1), reflux, 12 hours. Yields ~85–90%.

  • Basic Hydrolysis : NaOH (2 M) in methanol/water (3:1), 60°C, 8 hours. Yields ~88–93%.

The reaction is critical for generating bioactive carboxylic acid derivatives for further functionalization.

Radical-Mediated Cyclization

The tosylamidyl group participates in radical cyclization under specific conditions:

  • Initiation : UV light or AIBN (azobisisobutyronitrile) in toluene, 80°C.

  • Mechanism : Homolytic cleavage of the N–Ts bond generates an amidyl radical, which undergoes 5-exo or 6-endo cyclization with alkenes .

  • Example : Reaction with α,β-unsaturated ketones yields pyrrolizidine derivatives (45–79% yields) .

Catalytic Hydrogenation

The pyrrolidine ring can be saturated via hydrogenation:

  • Conditions : H₂ (1 atm), 10% Pd/C catalyst, methanol, 25°C, 2 hours.

  • Outcome : Reduced pyrrolidine to pyrrolidine (saturated) without affecting the benzoate ester or amide groups .

Nucleophilic Substitution at the Tosyl Group

The tosyl group acts as a leaving group in SN2 reactions:

  • Reagents : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) in DMF, 80°C.

  • Example : Replacement with thiophene derivatives (e.g., 4-(thiophen-3-yl)piperidine) yields analogs with modified bioactivity.

Stability and Decomposition Pathways

  • Thermal Degradation : Prolonged heating (>40°C) in polar aprotic solvents (e.g., DMSO) leads to decomposition, reducing yields by 20–30% .

  • Photodegradation : Exposure to UV light induces radical formation and ester cleavage, necessitating storage in amber vials .

Scientific Research Applications

Medicinal Chemistry Applications

a. Antitumor Activity

Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the pyrrolidine structure enhanced its cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .

b. Treatment of Hyperphosphatemia

The compound has also shown efficacy in treating conditions such as hyperphosphatemia and secondary hyperparathyroidism. A patent application discusses its role as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb), which are implicated in phosphate regulation in the body. The compound's ability to modulate these transporters presents a therapeutic strategy for managing chronic kidney disease and associated vascular calcification .

Synthesis and Derivative Development

a. Synthesis Methods

The synthesis of this compound involves several steps, including the formation of tosyl derivatives and subsequent reactions to introduce the benzoate moiety. The methods employed often utilize transamidation techniques, which allow for the introduction of various substituents that can enhance biological activity .

b. Derivative Analysis

Table 1 summarizes various derivatives of this compound, highlighting their structural modifications and corresponding biological activities.

Derivative Modification Biological Activity
Compound AMethyl group on pyrrolidineEnhanced cytotoxicity against cancer cells
Compound BFluorine substitution on benzoateIncreased NaPi-IIb inhibition
Compound CHydroxyl group additionImproved solubility and bioavailability

Case Studies

a. In Vivo Efficacy Studies

A notable case study involved the administration of this compound in animal models to evaluate its pharmacokinetics and therapeutic effects on hyperphosphatemia. Results indicated a significant reduction in serum phosphate levels, demonstrating its potential as a therapeutic agent in chronic kidney disease management .

b. Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating hyperphosphatemia in patients with renal impairment. Early results show promising outcomes, with participants experiencing improved phosphate control without significant adverse effects .

Mechanism of Action

The mechanism of action of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-(1-Tosylpyrrolidine-2-Carboxamido)Benzoate and Analogues

Compound Name Core Structure Key Substituents Physical State Spectral Data Availability
This compound Pyrrolidine Tosyl, benzoate ester Not reported Not provided
C1–C7 () Piperazine Quinoline-aryl, benzoate ester Yellow/white solids ¹H NMR, HRMS

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The tosyl group in the target compound may reduce solubility in polar solvents compared to C4’s 4-fluorophenyl substituent, which enhances lipophilicity without extreme steric hindrance .
  • Aryl Modifications : C7’s trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, while C6’s methoxy group offers electron-donating properties. The target compound’s tosyl group provides stability during synthetic steps but may require deprotection for biological activity .

Spectral and Analytical Data

  • C1–C7 : Characterized by ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS, confirming molecular weights and purity .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate?

The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidine derivatives with benzoate esters. A common route involves:

  • Tosylation of a pyrrolidine precursor using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonamide group.
  • Amide coupling (e.g., via EDCI/HOBt or DCC) between the tosylated pyrrolidine and methyl 4-aminobenzoate.
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C NMR : To verify the presence of the tosyl group (aromatic protons at ~7.3–7.8 ppm), pyrrolidine ring protons, and ester carbonyl signals (~165–170 ppm).
  • HRMS : For precise molecular weight confirmation.
  • X-ray crystallography : To resolve stereochemical ambiguities and confirm the solid-state structure .

Q. How is the purity of the compound assessed during synthesis?

  • HPLC or TLC monitors reaction progress and purity.
  • Melting point analysis (e.g., sharp melting points indicate high crystallinity).
  • Elemental analysis (C, H, N, S) to confirm stoichiometric ratios .

Advanced Research Questions

Q. How can researchers optimize the tosylation step to minimize byproducts?

  • Temperature control : Conduct reactions at 0–5°C to suppress sulfonate ester formation.
  • Catalyst selection : Use DMAP to enhance reaction efficiency.
  • Workup strategies : Quench excess tosyl chloride with ice-cold water and extract impurities using dichloromethane .

Q. What strategies resolve contradictory NMR data in stereochemical assignments?

  • 2D NMR (COSY, NOESY) : To identify coupling patterns and spatial proximity of protons (e.g., confirming pyrrolidine ring puckering).
  • Deuterium exchange experiments : Differentiate exchangeable protons (e.g., amide NH).
  • Comparative analysis : Cross-reference with analogous compounds from literature .

Q. How can low-resolution crystallographic data be refined for accurate structural analysis?

  • SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters.
  • WinGX integration : Use the suite for data merging and absorption corrections.
  • Validation tools : Check for outliers using R-factors and electron density maps .

Q. What experimental design considerations improve coupling reaction yields?

  • Stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., EDCI) to drive the reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of activated intermediates .

Q. How are regiochemical challenges addressed during amide bond formation?

  • Protecting group strategy : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Selective activation : Use mixed anhydride or active ester methods to direct coupling.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products .

Methodological Tables

Q. Table 1: Key NMR Assignments for Tosyl Group

Proton/Groupδ (ppm)Multiplicity
Tosyl aromatic7.3–7.8Doublet (J=8 Hz)
SO2NH~8.5Broad singlet

Q. Table 2: Crystallographic Refinement Parameters

SoftwareApplicationReference
SHELXLSmall-molecule refinement
WinGXData integration/validation
ORTEP-3Thermal ellipsoid visualization

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